Erythromycin

Description

Properties

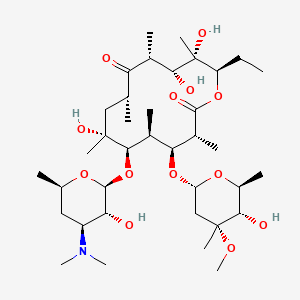

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGZDMOVFRHVEP-RWJQBGPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022991 |

Source

|

| Record name | Erythromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water at 2mg/ml, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/, WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate, Very soluble in acetone, ethyl ether, ethanol, chloroform, Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate, Solubility in water: approx 2 mg/ML, 4.59e-01 g/L |

Source

|

| Record name | Erythromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Hydrated crystals from water, Crystals from water, White or slightly yellow crystals or powder | |

CAS No. |

114-07-8, 82343-12-2, 215031-94-0, 7540-22-9 |

Source

|

| Record name | Erythromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylerythromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082343122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215031940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | erythromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythromycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63937KV33D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133-135, 191 °C, After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids, MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/, Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/ |

Source

|

| Record name | Erythromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into the Molecular Basis of Erythromycin's Bacteriostatic Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065), a macrolide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its bacteriostatic nature, inhibiting bacterial growth rather than causing outright cell death, is a direct consequence of its precise interaction with the bacterial protein synthesis machinery. This in-depth technical guide elucidates the core molecular mechanisms underpinning erythromycin's activity, providing a comprehensive resource for researchers and professionals in drug development. We will explore its binding site on the ribosome, the kinetics of its inhibitory action, and the experimental methodologies used to unravel these intricate processes.

The Molecular Target: The Bacterial Ribosome

Erythromycin's primary target is the 50S subunit of the bacterial 70S ribosome.[1][2][3] Specifically, it binds within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[4][5] This strategic location allows erythromycin to physically obstruct the passage of the growing peptide chain, leading to a halt in protein synthesis.[1][2]

The binding site is predominantly composed of 23S ribosomal RNA (rRNA), with key interactions involving nucleotides in domain V.[6][7] High-resolution crystal and cryo-electron microscopy structures have revealed that erythromycin's desosamine (B1220255) sugar moiety forms crucial hydrogen bonds with adenine (B156593) residues, particularly A2058 and A2059 (E. coli numbering).[4][5][7]

Mechanism of Action: Inhibition of Translocation and Premature Dissociation

Erythromycin's presence in the NPET does not immediately halt peptide bond formation. Instead, its primary inhibitory effect is on the translocation step of elongation.[1][3][8] During translocation, the ribosome moves one codon down the mRNA, a process essential for continued protein synthesis. Erythromycin sterically hinders this movement, effectively stalling the ribosome.[9]

This stalling leads to the premature dissociation of peptidyl-tRNA from the ribosome.[10] The incomplete polypeptide chain, still attached to its tRNA, is released from the ribosome, preventing the formation of functional proteins. This ultimately leads to the cessation of bacterial growth, defining erythromycin's bacteriostatic effect.[2][11] While generally considered bacteriostatic, at high concentrations, erythromycin can exhibit bactericidal activity against certain susceptible organisms.[12]

Quantitative Data on Erythromycin-Ribosome Interaction

The affinity of erythromycin for the bacterial ribosome and the impact of resistance mutations have been quantified through various biochemical assays. The following tables summarize key quantitative data.

| Parameter | Organism | Value | Method | Reference |

| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10⁻⁸ M | [¹⁴C]Erythromycin Binding Assay | [1][13] |

| Dissociation Constant (Kd) | Streptococcus pneumoniae | 4.9 ± 0.6 nM | [¹⁴C]Erythromycin Binding Assay | [4] |

| Association Rate Constant (ka) | Escherichia coli | 1.0 µM⁻¹ s⁻¹ | [¹⁴C]Erythromycin Binding Assay | [3] |

| Dissociation Rate Constant (kd) | Escherichia coli | 0.15 min⁻¹ | [¹⁴C]Erythromycin Binding Assay | [13] |

Table 1: Kinetic and Affinity Constants for Erythromycin Binding to Bacterial Ribosomes. This table provides a summary of the measured binding affinity and kinetics of erythromycin to ribosomes from different bacterial species.

| Mutation | Organism | Effect on Erythromycin Binding | Quantitative Change in Kd | Reference |

| A2058G in 23S rRNA | Bordetella pertussis | High-level resistance | - | [10] |

| L4(Lys63Glu) | Escherichia coli | Reduced affinity | ~380-fold increase | [3] |

| L22(Δ82–84) | Escherichia coli | Reduced affinity | ~5-fold increase | [3] |

Table 2: Impact of Ribosomal Mutations on Erythromycin Binding Affinity. This table outlines common resistance mutations and their quantified impact on the binding affinity of erythromycin to the ribosome.

Experimental Protocols

The elucidation of erythromycin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Ribosome Binding Assays

1. Filter Binding Assay:

-

Principle: This assay measures the binding of a radiolabeled ligand (e.g., [¹⁴C]erythromycin) to ribosomes. The ribosome-ligand complexes are retained on a filter, while the unbound ligand passes through. The amount of retained radioactivity is proportional to the extent of binding.

-

Protocol:

-

Purified 70S ribosomes are incubated with varying concentrations of [¹⁴C]erythromycin in a suitable binding buffer (e.g., 20 mM HEPES-KOH, 100 mM NH₄Cl, 10 mM MgCl₂, 6 mM β-mercaptoethanol) at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.

-

The reaction mixture is then rapidly filtered through a nitrocellulose membrane under vacuum.

-

The filter is washed with cold binding buffer to remove non-specifically bound ligand.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

Binding data is analyzed to determine the dissociation constant (Kd).[6]

-

2. Fluorescence Polarization/Anisotropy Assay:

-

Principle: This method uses a fluorescently labeled erythromycin derivative. When the small fluorescent molecule binds to the large ribosome, its rotation slows down, leading to an increase in fluorescence polarization or anisotropy.

-

Protocol:

-

A fluorescent derivative of erythromycin is synthesized.

-

A fixed concentration of the fluorescent erythromycin is incubated with increasing concentrations of purified 70S ribosomes in a suitable buffer.

-

For competition assays, a fixed concentration of ribosomes and fluorescent erythromycin is incubated with increasing concentrations of unlabeled erythromycin or other competitor compounds.

-

Fluorescence polarization or anisotropy is measured using a suitable plate reader.

-

The data is fitted to a binding isotherm to calculate the Kd.[14]

-

Toeprinting (Primer Extension Inhibition) Assay

-

Principle: This technique maps the precise position of a stalled ribosome on an mRNA template. A reverse transcriptase enzyme extends a DNA primer annealed downstream of the ribosome binding site. The ribosome acts as a physical block, causing the reverse transcriptase to terminate, generating a "toeprint" of a specific length.

-

Protocol:

-

An in vitro transcription-translation system (e.g., PURE system) is programmed with an mRNA template containing the gene of interest.

-

The reaction is initiated in the presence or absence of erythromycin.

-

After a defined incubation period to allow for translation and stalling, a radiolabeled or fluorescently labeled DNA primer, complementary to a sequence downstream of the stall site, is added.

-

Reverse transcriptase and dNTPs are added to initiate primer extension.

-

The reaction is stopped, and the cDNA products are resolved on a sequencing gel alongside a sequencing ladder of the same template.

-

The position of the toeprint band reveals the exact codon where the ribosome has stalled.[2][9][15]

-

Structural Biology Techniques

1. X-Ray Crystallography:

-

Principle: This technique provides high-resolution, three-dimensional structures of molecules by analyzing the diffraction pattern of X-rays passing through a crystal of the molecule.

-

Protocol:

-

Highly pure and concentrated 70S ribosomes are co-crystallized with erythromycin, mRNA, and tRNA mimics.

-

Crystals are grown using vapor diffusion methods under specific buffer and precipitant conditions.

-

The crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the structure is solved using molecular replacement and refined to high resolution.[5][16]

-

2. Cryo-Electron Microscopy (Cryo-EM):

-

Principle: Cryo-EM allows for the determination of the structure of macromolecules in a near-native, hydrated state by imaging vitrified (flash-frozen) samples with an electron microscope.

-

Protocol:

-

A solution containing the ribosome-erythromycin complex is applied to an EM grid.

-

The grid is blotted to create a thin film and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

-

The grid is imaged in a transmission electron microscope at cryogenic temperatures.

-

A large number of particle images are collected and processed using specialized software to reconstruct a 3D map of the complex.

-

Visualizing the Molecular Interactions and Processes

To better understand the complex relationships in erythromycin's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

Caption: Logical flow of erythromycin's bacteriostatic mechanism.

Caption: Experimental workflow for studying bacteriostatic antibiotics.

References

- 1. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Erythromycin inhibition of 50S ribosomal subunit formation in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 10. Identification of a Mutation Associated with Erythromycin Resistance in Bordetella pertussis: Implications for Surveillance of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 12. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescent Assay for Estimating the Binding of Erythromycin Derivatives to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

The Unstable Core: A Deep Dive into the Chemical Structure and Stability of Erythromycin A

For Researchers, Scientists, and Drug Development Professionals

Erythromycin (B1671065) A, a cornerstone of macrolide antibiotics, has been a stalwart in the fight against bacterial infections for decades. However, its clinical efficacy is perpetually challenged by its inherent chemical instability, particularly in acidic environments. This technical guide provides an in-depth exploration of the chemical architecture of erythromycin A and a comprehensive analysis of its degradation pathways, offering critical insights for researchers and professionals in drug development.

The Chemical Architecture of Erythromycin A

Erythromycin A is a complex macrolide characterized by a 14-membered lactone ring.[1] To this core, two deoxy sugars are attached: L-cladinose and D-desosamine.[2] The desosamine (B1220255) sugar, with its tertiary amine, imparts a basic character to the molecule and is a key site for salt formation.[2] Conversely, the cladinose (B132029) sugar is central to one of the primary degradation pathways.[3][4][5] The molecule's high lipophilicity and poor water solubility are also significant physicochemical properties.[1]

The Achilles' Heel: Acid-Catalyzed Degradation

The most significant challenge to the oral bioavailability of erythromycin A is its rapid degradation in the acidic milieu of the stomach.[3][4][5] This instability necessitates the development of enteric coatings or more stable prodrugs to ensure therapeutic efficacy.[6][7]

The Degradation Cascade

Under acidic conditions, erythromycin A undergoes a series of intramolecular reactions, leading to inactive metabolites. A key step in this process is the intramolecular cyclization involving the C-6 hydroxyl group and the C-9 ketone, followed by the loss of the cladinose sugar.[3][4][5][8] This ultimately leads to the formation of anhydroerythromycin A, a spiroketal compound devoid of antibacterial activity.[8][9][10][11]

A more recent kinetic study has challenged the long-accepted model of degradation.[3][4] This revised mechanism suggests that erythromycin A enol ether and anhydroerythromycin A are in equilibrium with the parent drug and act as inactive reservoirs. The actual irreversible degradation pathway is the slow loss of the cladinose sugar from erythromycin A.[3][4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Erythromycin | 114-07-8 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. | Semantic Scholar [semanticscholar.org]

- 6. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

The Architecture of Erythromycin Production: A Technical Guide to the Biosynthesis Pathway in Saccharopolyspora erythraea

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the erythromycin (B1671065) biosynthesis pathway in the filamentous bacterium Saccharopolyspora erythraea. Erythromycin, a clinically significant macrolide antibiotic, is the product of a complex and highly regulated metabolic cascade. This document details the enzymatic machinery, genetic organization, and chemical transformations that culminate in the synthesis of this vital therapeutic agent. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key research techniques are provided. Visualizations of the core biosynthetic pathway and associated experimental workflows are rendered using the DOT language to facilitate a deeper understanding of the molecular logistics.

The Core Biosynthetic Engine: The Erythromycin Gene Cluster

The genetic blueprint for erythromycin biosynthesis is located within a large, contiguous cluster of genes on the S. erythraea chromosome, spanning approximately 65 kb. This cluster, designated ery, contains all the genes necessary for the synthesis of the polyketide core, the deoxysugars, and their subsequent modifications and assembly.

The biosynthesis can be broadly divided into three main stages:

-

Polyketide Chain Assembly: The formation of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), from propionate (B1217596) and methylmalonate building blocks.

-

Deoxysugar Synthesis: The production of the two essential deoxysugars, L-mycarose and D-desosamine.

-

Post-PKS Modifications: The hydroxylation of the macrolactone ring and the sequential glycosylation with the deoxysugars, followed by a final methylation step to yield erythromycin A.

The Assembly Line: 6-Deoxyerythronolide B Synthase (DEBS)

The cornerstone of erythromycin biosynthesis is the 6-deoxyerythronolide B synthase (DEBS), a giant modular polyketide synthase (PKS) encoded by the eryA genes (eryAI, eryAII, and eryAIII). DEBS functions as a remarkable molecular assembly line, comprising three large multifunctional proteins (DEBS1, DEBS2, and DEBS3), each containing two modules. Each module is responsible for one cycle of polyketide chain elongation and modification.

The DEBS complex utilizes a propionyl-CoA starter unit and six methylmalonyl-CoA extender units to construct the 6-dEB core. The process is initiated by the loading of propionyl-CoA onto the loading domain of DEBS1. The growing polyketide chain is then passed sequentially from one module to the next, with each module catalyzing a specific set of reactions, including condensation, ketoreduction, dehydration, and enoylreduction. The final heptaketide chain is cyclized and released from the enzyme by a thioesterase (TE) domain located at the C-terminus of DEBS3, forming the 14-membered lactone ring of 6-dEB.

Caption: The biosynthetic pathway of erythromycin A in Saccharopolyspora erythraea.

Post-PKS Tailoring: The Path to Bioactivity

Following the synthesis of the 6-dEB core, a series of enzymatic modifications are required to produce the final, biologically active erythromycin A. These post-PKS tailoring steps are catalyzed by enzymes encoded by other genes within the ery cluster.

-

Hydroxylation: The cytochrome P450 monooxygenase EryF catalyzes the hydroxylation of 6-dEB at the C-6 position to yield erythronolide B (EB).[1][2]

-

Glycosylation: The deoxysugars L-mycarose and D-desosamine, synthesized by enzymes encoded by the eryB and eryC gene cassettes respectively, are sequentially attached to the erythronolide B core. The glycosyltransferase EryBV attaches TDP-L-mycarose to the C-3 hydroxyl group of EB, forming 3-α-L-mycarosylerythronolide B (MEB). Subsequently, the glycosyltransferase EryCIII attaches TDP-D-desosamine to the C-5 hydroxyl group of MEB to produce erythromycin D.[2][3][4][5]

-

Hydroxylation and Methylation: The final steps involve the conversion of erythromycin D to erythromycin A. This occurs via two parallel routes. The P450 hydroxylase EryK can hydroxylate erythromycin D at the C-12 position to yield erythromycin C. Alternatively, the S-adenosyl-L-methionine-dependent methyltransferase EryG can methylate the desosamine (B1220255) sugar of erythromycin D to produce erythromycin B. Erythromycin C is then methylated by EryG, and erythromycin B is hydroxylated by EryK, both pathways converging to form the final product, erythromycin A.[1][2]

Quantitative Analysis of the Erythromycin Biosynthesis Pathway

The efficiency of erythromycin production is influenced by a multitude of factors, including precursor supply, enzyme kinetics, and fermentation conditions. The following tables summarize key quantitative data from studies on the erythromycin biosynthesis pathway.

Table 1: Kinetic Parameters of 6-Deoxyerythronolide B Synthase (DEBS)

| Enzyme/Substrate | Km (µM) | kcat (min-1) | Reference |

| DEBS 1+TE for (2S)-methylmalonyl-CoA | 24 | 3.4 | [5][6] |

| Complete DEBS for 6-dEB synthesis | - | 0.5 | [5][6] |

| Abortive C9-lactone synthesis by DEBS | - | 0.23 | [5][6] |

Table 2: Erythromycin Production Yields in Saccharopolyspora erythraea

| Strain / Condition | Erythromycin Titer (mg/L) | Fold Increase | Reference |

| Wild-type NRRL 23338 | ~100 | - | [7] |

| Engineered strain SE/0720(permE*_s23) | 298.8 | ~3.0 | [8] |

| Other engineered strains | - | 2.8 to 6.0 | [8] |

| Genetically engineered industrial strain with vhb gene | >1000 | ~1.7 | [3] |

| Refined fermentation with ammonium (B1175870) sulfate | 1125.66 | 1.435 | [1] |

| Fed-batch cultivation with agro-industrial wastes | 231.3 | - | [9] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the erythromycin biosynthesis pathway.

Purification of Polyketide Synthase (PKS) Modules

The large size and complexity of PKS enzymes present significant challenges for their purification. The following protocol provides a general workflow for the expression and purification of intact PKS modules.

Objective: To obtain purified, active PKS modules for in vitro biochemical assays and structural studies.

Methodology:

-

Cloning and Expression:

-

The gene encoding the PKS module of interest is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag, Strep-tag) to facilitate purification.

-

The construct is transformed into a suitable expression host, typically Escherichia coli.

-

Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

-

Cell Lysis and Clarification:

-

Harvested cells are resuspended in a lysis buffer containing protease inhibitors.

-

Cells are lysed using physical methods such as sonication or high-pressure homogenization.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

The clarified lysate is loaded onto an affinity chromatography column corresponding to the engineered tag (e.g., Ni-NTA for His-tagged proteins).

-

The column is washed extensively to remove non-specifically bound proteins.

-

The PKS module is eluted using a competitive ligand (e.g., imidazole (B134444) for His-tagged proteins).

-

-

Further Purification (Optional):

-

For higher purity, additional chromatography steps such as ion-exchange chromatography or size-exclusion chromatography can be employed.

-

-

Protein Characterization:

-

The purity of the protein is assessed by SDS-PAGE.

-

The concentration of the purified protein is determined using a standard protein assay (e.g., Bradford assay).

-

The activity of the purified PKS module is confirmed through in vitro assays.

-

Caption: A generalized workflow for the purification of PKS modules.

CRISPR/Cas9-Mediated Gene Knockout in Saccharopolyspora erythraea

CRISPR/Cas9 technology has revolutionized genetic engineering in various organisms, including S. erythraea. The following outlines a typical workflow for creating a gene knockout.

Objective: To inactivate a specific gene in the S. erythraea chromosome to study its function.

Methodology:

-

Design of single guide RNA (sgRNA):

-

One or more sgRNAs are designed to target the gene of interest. The sgRNA sequence is complementary to a 20-nucleotide sequence in the target gene that is adjacent to a Protospacer Adjacent Motif (PAM).

-

-

Construction of the CRISPR/Cas9 Editing Plasmid:

-

A plasmid is constructed containing the Cas9 nuclease gene under the control of a suitable promoter and the designed sgRNA under the control of another promoter.

-

The plasmid also contains a donor DNA template with homology arms flanking the target gene. This template will be used for homology-directed repair to replace the target gene with a selection marker or to introduce a deletion.

-

-

Transformation of S. erythraea:

-

The CRISPR/Cas9 editing plasmid is introduced into S. erythraea protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or by conjugation from an E. coli donor strain.

-

-

Selection and Screening of Mutants:

-

Transformants are selected on media containing an appropriate antibiotic corresponding to the resistance marker on the plasmid.

-

Colonies are screened by PCR using primers flanking the target gene to identify clones with the desired gene knockout.

-

-

Verification of the Knockout:

-

The PCR products from putative knockout clones are sequenced to confirm the precise deletion or replacement of the target gene.

-

The loss of the target gene's function can be further confirmed by phenotypic analysis or by measuring the absence of the corresponding protein or metabolite.

-

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in S. erythraea.

Analysis of Erythromycin and its Precursors by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of erythromycin and its biosynthetic intermediates.

Objective: To quantify the concentration of erythromycin and its precursors in fermentation broths or cell extracts.

Methodology:

-

Sample Preparation:

-

Fermentation Broth: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The supernatant can often be directly analyzed or may require dilution.

-

Cell Extracts: For intracellular metabolites, the mycelium is harvested, washed, and then extracted with a suitable organic solvent (e.g., methanol, acetonitrile). The extract is then clarified by centrifugation or filtration.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate) is typically used. The exact composition and gradient are optimized for the specific separation.

-

Detection: Erythromycin and its precursors can be detected by UV absorbance, typically in the range of 200-215 nm. For higher sensitivity and specificity, mass spectrometry (LC-MS) is often employed.

-

Temperature: The column temperature is often elevated (e.g., 70°C) to improve peak shape and resolution.[10]

-

-

Quantification:

-

A standard curve is generated by injecting known concentrations of purified erythromycin and its precursors.

-

The concentration of the analytes in the samples is determined by comparing their peak areas to the standard curve.

-

Caption: Workflow for the HPLC analysis of erythromycin and its precursors.

Conclusion

The biosynthesis of erythromycin in Saccharopolyspora erythraea is a paradigm for modular polyketide synthesis and a testament to the intricate molecular machinery evolved by microorganisms to produce complex bioactive molecules. A thorough understanding of this pathway, from the genetic and enzymatic levels to the quantitative aspects of production, is crucial for researchers and drug development professionals. The methodologies outlined in this guide provide a framework for the continued investigation and engineering of this important metabolic pathway, with the ultimate goal of improving production yields and generating novel, therapeutically valuable erythromycin analogs.

References

- 1. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Erythromycin biosynthesis: kinetic studies on a fully active modular polyketide synthase using natural and unnatural substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complete gene expression profiling of Saccharopolyspora erythraea using GeneChip DNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytochrome P450 3A4-Mediated Pharmacokinetics and Metabolism of Erythromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a macrolide antibiotic, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This guide provides a comprehensive overview of the pharmacokinetics and metabolism of erythromycin, with a specific focus on the role of CYP3A4. It delves into the processes of absorption, distribution, metabolism, and excretion, and details the mechanism of CYP3A4-mediated N-demethylation and the subsequent formation of metabolites. This document also outlines typical experimental protocols for studying erythromycin metabolism and presents key pharmacokinetic data in a structured format to facilitate understanding and further research in drug development.

Introduction

Erythromycin is a widely used antibiotic for treating various bacterial infections.[1][2] Its clinical efficacy and potential for drug-drug interactions are significantly influenced by its pharmacokinetic profile, which is largely dictated by its metabolism through the hepatic cytochrome P450 system.[3][4] The CYP3A4 isoenzyme is the principal catalyst in the biotransformation of erythromycin, making it a critical area of study for understanding the drug's disposition in the body.[1][2] This guide aims to provide a detailed technical overview of the pharmacokinetics and metabolism of erythromycin, with a particular emphasis on its interaction with CYP3A4.

Pharmacokinetics of Erythromycin

The journey of erythromycin through the body involves four key phases: absorption, distribution, metabolism, and excretion (ADME).

Absorption

Erythromycin is typically administered orally, but its absorption can be variable as it is susceptible to deactivation by gastric acid.[1][2] To counteract this, oral formulations are often enteric-coated or in the form of more stable salts or esters.[1][2] Peak plasma concentrations (Cmax) are generally reached within four hours of oral administration, and this can be influenced by the presence of food.[1][2] Optimal absorption is often achieved in a fasting state.[1][2] The systemic availability of erythromycin has been reported to be around 33.5%.[5]

Distribution

Once absorbed, erythromycin is widely distributed throughout body tissues and fluids.[6] It is largely bound to plasma proteins and has a notable ability to diffuse into most bodily fluids.[1][2] The volume of distribution at steady state has been observed to be altered in certain disease states, such as liver cirrhosis.[7]

Metabolism

The liver is the primary site of erythromycin metabolism, where it undergoes extensive biotransformation.[1][2] The key enzyme responsible for this process is CYP3A4.[1][2] The primary metabolic pathway is N-demethylation of the tertiary amine group on the desosamine (B1220255) sugar.[8] This process leads to the formation of the primary metabolite, N-desmethylerythromycin.[9] Another significant degradation product, particularly in acidic conditions, is anhydroerythromycin A.[10][11]

Excretion

Erythromycin and its metabolites are primarily excreted in the bile, with only a small fraction eliminated through renal excretion.[1][2]

The Role of CYP3A4 in Erythromycin Metabolism

Mechanism of N-Demethylation

The metabolism of erythromycin by CYP3A4 is initiated by the N-demethylation of its tertiary amine group.[8] This enzymatic reaction yields a secondary amine metabolite.[8] Further metabolism of this intermediate can lead to the formation of a nitrosoalkane metabolite, which plays a crucial role in the mechanism-based inactivation of CYP3A4.[8]

Mechanism-Based Inactivation of CYP3A4

Erythromycin is a known mechanism-based inhibitor of CYP3A4.[6] This means that during its metabolism, a reactive intermediate is formed that can covalently bind to and inactivate the enzyme.[3][8] The formation of the nitrosoalkane intermediate, which coordinates to the ferrous heme iron of CYP3A4, is a key step in this inactivation process.[8] This inactivation is quasi-irreversible and can lead to significant drug-drug interactions when erythromycin is co-administered with other drugs that are also substrates for CYP3A4.[12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of erythromycin from various studies.

Table 1: Pharmacokinetic Parameters of Erythromycin in Healthy Adults

| Parameter | Value | Reference |

| Half-life (t½) | 1.5 - 2.0 hours | [1][2] |

| 1.6 ± 0.7 hours (IV) | [5] | |

| 2.0 ± 0.7 hours (oral) | [5] | |

| Peak Plasma Concentration (Cmax) | Achieved in ~4 hours with food | [1][2] |

| Systemic Bioavailability | 33.5% (range 10.5% - 79.3%) | [5] |

| Clearance (CL) | 0.51 ± 0.13 L/h/kg | [13] |

Table 2: Pharmacokinetic Parameters of Erythromycin in Different Patient Populations

| Population | Parameter | Value | Reference |

| End-Stage Renal Disease | Half-life (t½) | 6.2 ± 3.2 hours | [13] |

| Clearance (CL) | 0.35 ± 0.14 L/h/kg | [13] | |

| Alcoholic Liver Disease | Half-life (t½) | 3.2 ± 0.5 hours (oral) | [5] |

| Severe Cirrhosis | Unbound Fraction (fu) | 58.3 ± 17.7% | [7] |

| Unbound Clearance (CLu) | 42.2 ± 10.1 L/h | [7] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of erythromycin in vitro using human liver microsomes (HLMs).

Objective: To determine the rate of erythromycin metabolism and identify the metabolites formed by CYP3A4 in a controlled in vitro system.

Materials:

-

Human liver microsomes (pooled)

-

Erythromycin

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing HLMs, erythromycin at various concentrations, and the NADPH regenerating system in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course.

-

Termination of Reaction: Stop the reaction at various time points by adding ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining erythromycin and the formed metabolites (e.g., N-desmethylerythromycin).[14][15]

In Vivo Pharmacokinetic Study in Humans

This protocol describes a typical design for an in vivo study to evaluate the pharmacokinetics of erythromycin in human subjects.

Objective: To determine the pharmacokinetic profile of erythromycin in humans after oral or intravenous administration.

Study Design: A randomized, crossover study design is often employed.

Subjects: Healthy adult volunteers or specific patient populations.

Procedure:

-

Dosing: Administer a single oral or intravenous dose of erythromycin to the subjects after an overnight fast.[5][13]

-

Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[16]

-

Plasma Separation: Process the blood samples to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Quantify the concentrations of erythromycin and its major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.[16]

-

Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), t½, and clearance.

Visualizations

Erythromycin Metabolism Pathway via CYP3A4

Caption: Metabolic pathway of erythromycin via CYP3A4.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro erythromycin metabolism assay.

Conclusion

The metabolism of erythromycin is a complex process predominantly mediated by CYP3A4. A thorough understanding of its pharmacokinetics, the mechanism of CYP3A4-catalyzed N-demethylation, and the subsequent mechanism-based inactivation of the enzyme is crucial for predicting drug disposition, potential drug-drug interactions, and ensuring the safe and effective use of this antibiotic. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development. Further research into the genetic variants of CYP3A4 and their impact on erythromycin metabolism will continue to refine our understanding and personalize therapeutic strategies.

References

- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Effects of erythromycin on hepatic drug-metabolizing enzymes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Pharmacokinetics of erythromycin in normal and alcoholic liver disease subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation kinetics and residual activity of CYP3A4 after treatment with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of erythromycin in patients with severe cirrhosis. Respective influence of decreased serum binding and impaired liver metabolic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Interspecies correlation of the pharmacokinetics of erythromycin, oleandomycin, and tylosin. | Semantic Scholar [semanticscholar.org]

- 13. Hepatic Clearance, but Not Gut Availability, of Erythromycin Is Altered in Patients With End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectrum of Activity for Erythromycin Against Gram-Positive Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the macrolide antibiotic erythromycin (B1671065) against a range of clinically significant Gram-positive pathogens. Erythromycin has long been a therapeutic option for infections caused by these organisms; however, evolving resistance patterns necessitate a contemporary understanding of its spectrum of activity. This document summarizes quantitative susceptibility data, details standardized experimental methodologies for its determination, and visualizes the key molecular pathways of its action and resistance.

Quantitative Spectrum of Activity

The in vitro efficacy of erythromycin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of tested isolates, respectively, are critical metrics for assessing the overall activity of an antibiotic against a bacterial population.

The following tables summarize the MIC50 and MIC90 values for erythromycin against key Gram-positive pathogens. It is important to note that susceptibility can vary significantly based on geographic location and the specific strain of the bacterium.

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Staphylococcus aureus | |||

| Methicillin-Susceptible (MSSA) | 0.25[1] | >64[1] | Resistance is common. |

| Methicillin-Resistant (MRSA) | - | - | Generally considered resistant. |

| Streptococcus pneumoniae | 0.03 - 0.06 | 16 - >256 | High rates of resistance are prevalent globally.[2][3] |

| Streptococcus pyogenes (Group A Streptococcus) | 0.03 | 0.06 | Resistance rates can vary by region.[1] |

| Enterococcus faecalis | - | - | High-level resistance is common.[4] |

| Corynebacterium species | - | - | Susceptibility is variable among different species.[5][6] |

Note: The provided MIC values are illustrative and may vary depending on the specific study, geographic region, and time of isolate collection. Researchers should always refer to the latest surveillance data.

Experimental Protocols for MIC Determination

The determination of erythromycin's MIC is performed using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[7][8][9]

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[7][8][9][10]

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of erythromycin in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a specified incubation period.

Detailed Methodology:

-

Preparation of Erythromycin Stock Solution:

-

A stock solution of erythromycin is prepared at a known concentration in a suitable solvent.

-

Subsequent dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range for testing.

-

-

Inoculum Preparation:

-

Select three to five well-isolated colonies of the test organism from an 18- to 24-hour-old agar (B569324) plate.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

-

-

Inoculation and Incubation:

-

Dispense the diluted erythromycin concentrations into the wells of a 96-well microtiter plate.

-

Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, the MIC is read as the lowest concentration of erythromycin at which there is no visible growth (turbidity) in the wells.

-

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.[11]

Principle: This method involves incorporating serial twofold dilutions of erythromycin into molten agar, which is then solidified in petri dishes. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest antibiotic concentration that prevents the growth of the organism.

Detailed Methodology:

-

Preparation of Erythromycin-Containing Agar Plates:

-

Prepare a series of twofold dilutions of erythromycin in a suitable solvent.

-

Add a specific volume of each antibiotic dilution to molten and cooled (45-50°C) Mueller-Hinton agar.

-

Pour the agar into sterile petri dishes and allow them to solidify. Each plate will contain a specific concentration of erythromycin. A control plate with no antibiotic is also prepared.

-

-

Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further, dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, spot the standardized bacterial suspensions onto the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest antibiotic concentration.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of erythromycin that completely inhibits the growth of the organism, defined as no growth, a faint haze, or one to two colonies at the inoculation spot.

-

Visualizing Key Pathways and Workflows

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of erythromycin using either the broth microdilution or agar dilution method.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action and Resistance Pathways

Erythromycin exerts its antibacterial effect by inhibiting protein synthesis. Resistance to erythromycin in Gram-positive bacteria primarily occurs through two main mechanisms: target site modification and active drug efflux.

Caption: Erythromycin's mechanism of action and primary resistance pathways.

Erythromycin binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component, at the entrance of the peptide exit tunnel.[12][13] This binding action physically obstructs the growing polypeptide chain, thereby inhibiting protein synthesis and leading to a bacteriostatic effect.[13][14]

The most common mechanisms of resistance are:

-

Target Site Modification: This is often mediated by erm (erythromycin ribosome methylase) genes, such as erm(A), erm(B), and erm(C).[15] These genes encode for methylase enzymes that add methyl groups to the 23S rRNA at the erythromycin binding site.[16] This modification reduces the affinity of the ribosome for erythromycin, rendering the antibiotic ineffective.[14][15]

-

Active Efflux: This mechanism is mediated by genes such as mef (macrolide efflux), for instance, mef(A).[17][18] These genes encode for membrane-bound efflux pumps that actively transport erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[14]

References

- 1. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resistance Phenotypes and Genotypes of Erythromycin-Resistant Streptococcus pneumoniae Isolates in Beijing and Shenyang, China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissemination and characteristics of high-level erythromycin-resistant Enterococcus faecalis from bulk tank milk of dairy companies in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing for Corynebacterium Species Isolated from Clinical Samples in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. protocols.io [protocols.io]

- 11. youtube.com [youtube.com]

- 12. letstalkacademy.com [letstalkacademy.com]

- 13. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. A Novel Erythromycin Resistance Methylase Gene (ermTR) in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is Erythromycin Inducible - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Different Erythromycin Resistance Mechanisms in Group C and Group G Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Mechanisms of Erythromycin Resistance in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin (B1671065), a macrolide antibiotic that has been a cornerstone in the treatment of bacterial infections, is increasingly compromised by the emergence and spread of resistance. A comprehensive understanding of the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies and effective diagnostics. This technical guide provides an in-depth exploration of the three principal mechanisms of erythromycin resistance in bacteria: target site modification, active drug efflux, and enzymatic inactivation. Each mechanism is detailed with a focus on the genetic determinants, biochemical pathways, and phenotypic consequences. This guide incorporates quantitative data, detailed experimental protocols, and visual diagrams to serve as a vital resource for researchers, scientists, and drug development professionals in the ongoing battle against antibiotic resistance.

Target Site Modification: Altering the Ribosomal Target

The primary mechanism of action for erythromycin is the inhibition of bacterial protein synthesis through its binding to the 50S ribosomal subunit. Consequently, modifications at this binding site can significantly reduce the antibiotic's efficacy.

Ribosomal RNA Methylation by erm Genes

The most prevalent mechanism of target site modification is the methylation of the 23S rRNA component of the 50S ribosomal subunit, a reaction catalyzed by erythromycin ribosome methylases encoded by erm (erythromycin resistance methylase) genes. This methylation, typically occurring at a specific adenine (B156593) residue (A2058 in E. coli numbering), sterically hinders the binding of erythromycin and other structurally related antibiotics, such as lincosamides and streptogramin B. This cross-resistance is known as the MLSB phenotype.[1][2]

The expression of erm genes can be either constitutive or inducible.[3] Inducible expression is a tightly regulated process initiated by the presence of a macrolide inducer, such as erythromycin.[4][5]

Quantitative Data: MIC Values for erm-Mediated Resistance

| Resistance Gene | Phenotype | Erythromycin MIC Range (µg/mL) | Bacterial Species (Examples) |

| erm(B) | Constitutive/Inducible MLSB | 64 to >512 | Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus spp. |

| erm(A) / erm(TR) | Inducible MLSB | 1 to >128 | Staphylococcus aureus, Streptococcus pyogenes |

| erm(C) | Inducible MLSB | >100 (induced) | Staphylococcus aureus |

| erm(F) | MLSB | High-level (specific values vary) | Bacteroides fragilis |

Note: MIC values can vary depending on the bacterial host and experimental conditions.

Mutations in 23S rRNA and Ribosomal Proteins

In some bacterial species, particularly those with a low number of rRNA operons, resistance can arise from point mutations within the 23S rRNA gene, most commonly at positions homologous to A2058 and A2059 in E. coli. These mutations directly interfere with erythromycin binding. Additionally, mutations in ribosomal proteins L4 and L22, which are in close proximity to the macrolide binding site, can also confer resistance by altering the conformation of the ribosomal tunnel.

Active Drug Efflux: Pumping Out the Antibiotic

Bacterial efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.

The M Phenotype and mef Genes

A common efflux-mediated resistance mechanism in Gram-positive bacteria is conferred by the mef (macrolide efflux) genes, such as mef(A) and mef(E). These genes encode for a proton-motive force-dependent efflux pump belonging to the Major Facilitator Superfamily (MFS). This mechanism results in the M phenotype, characterized by resistance to 14- and 15-membered macrolides (e.g., erythromycin, azithromycin, clarithromycin) but susceptibility to 16-membered macrolides, lincosamides, and streptogramin B.[3]

Quantitative Data: MIC Values for mef-Mediated Resistance

| Resistance Gene | Phenotype | Erythromycin MIC Range (µg/mL) | Bacterial Species (Examples) |

| mef(A) / mef(E) | M Phenotype | 1 to 32 | Streptococcus pneumoniae, Streptococcus pyogenes |

Note: MIC values can vary depending on the bacterial host and experimental conditions.

Enzymatic Inactivation: Destroying the Antibiotic

The third major mechanism of erythromycin resistance involves the enzymatic modification of the antibiotic molecule, rendering it inactive.

Hydrolysis by Erythromycin Esterases (ere Genes)

Erythromycin esterases, encoded by the ere genes (ere(A) and ere(B)), inactivate erythromycin by hydrolyzing the lactone ring of the macrolide structure.[6] This linearization of the molecule prevents it from binding to the ribosome.[7] This mechanism is predominantly found in Gram-negative bacteria, particularly members of the Enterobacteriaceae family.

Quantitative Data: Kinetic Parameters of Erythromycin Esterase B (EreB)

| Enzyme | Vmax (mM min-1) | kcat (min-1) |

| Free EreB | 0.01 | 169 |

Data obtained from studies on immobilized EreB and may vary for the free enzyme under different conditions.[8]

Phosphorylation by Macrolide Phosphotransferases (mph Genes)

Macrolide phosphotransferases, encoded by mph genes, inactivate macrolides by covalently adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar of 14- and 15-membered macrolides. This modification also prevents the antibiotic from binding to its ribosomal target.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][9]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Erythromycin powder of known potency

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Erythromycin Stock Solution: Prepare a stock solution of erythromycin at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent and dilute further in CAMHB.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the erythromycin stock solution in CAMHB to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture plate, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.

Detection of Resistance Genes by Multiplex PCR

Multiplex PCR allows for the simultaneous detection of multiple resistance genes in a single reaction.[7][10]

Materials:

-

DNA extraction kit

-

Taq DNA polymerase and reaction buffer

-

Deoxynucleotide triphosphates (dNTPs)

-

Forward and reverse primers for target genes (erm, mef, ere)

-

Thermocycler

-

Agarose (B213101) gel electrophoresis equipment

Procedure:

-

DNA Extraction: Extract genomic DNA from the bacterial isolate.

-

PCR Reaction Mixture: Prepare a master mix containing Taq polymerase, buffer, dNTPs, and a cocktail of primers for the target resistance genes.

-

PCR Amplification: Perform PCR with the following general cycling conditions:

-

Initial denaturation: 94°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds (optimize for primer set)

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes

-

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of bands of expected sizes indicates the presence of the corresponding resistance genes.

Assessment of Efflux Pump Activity by Ethidium (B1194527) Bromide-Agar Cartwheel Method

This method provides a qualitative assessment of efflux pump activity based on the extrusion of the fluorescent dye ethidium bromide (EtBr).[11][12][13]

Materials:

-

Tryptic Soy Agar (TSA) plates

-

Ethidium bromide (EtBr) solution

-

Bacterial cultures

-

UV transilluminator

Procedure:

-

Prepare EtBr-Agar Plates: Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 1.5, 2.0 mg/L).

-

Inoculum Preparation: Grow bacterial isolates to the mid-log phase and adjust the turbidity to a 0.5 McFarland standard.

-

Inoculation: Swab the bacterial suspensions onto the EtBr-agar plates in a radial pattern, resembling the spokes of a cartwheel. Include a known susceptible strain as a negative control and a known resistant strain with an active efflux pump as a positive control.

-

Incubation: Incubate the plates at 37°C for 16-24 hours.

-

Visualization: Examine the plates under a UV transilluminator. Strains with active efflux pumps will show reduced fluorescence due to the extrusion of EtBr, while strains lacking active efflux will accumulate EtBr and fluoresce brightly.

Visualizations of Molecular Mechanisms

Signaling Pathway of Inducible erm Gene Expression

Caption: Inducible expression of erm genes is controlled by translational attenuation.

Experimental Workflow for Identifying Erythromycin Resistance Mechanisms

References

- 1. youtube.com [youtube.com]

- 2. cs.tufts.edu [cs.tufts.edu]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Enzymic hydrolysis of erythromycin by a strain of Escherichia coli. A new mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Immobilization of EreB on Acid-Modified Palygorskite for Highly Efficient Degradation of Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism and diversity of the erythromycin esterase family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 13. people.reed.edu [people.reed.edu]

The Unseen Arsenal: A Technical Guide to the Anti-inflammatory and Immunomodulatory Properties of Macrolides

For Researchers, Scientists, and Drug Development Professionals

Introduction